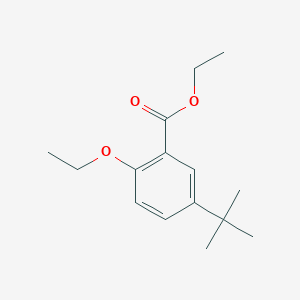
Ethyl 5-tert-butyl-2-ethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-tert-butyl-2-ethoxybenzoate: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This particular compound features a benzoate core with ethyl and tert-butyl groups, making it a unique molecule with specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-tert-butyl-2-ethoxybenzoate typically involves esterification reactions. One common method is the reaction of 5-tert-butyl-2-hydroxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved using continuous flow microreactors. This method offers higher efficiency and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-tert-butyl-2-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Friedel-Crafts alkylation or acylation can be performed using aluminum chloride as a catalyst.
Major Products:
Oxidation: 5-tert-butyl-2-hydroxybenzoic acid.
Reduction: 5-tert-butyl-2-ethoxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the electrophile used.
Scientific Research Applications
Ethyl 5-tert-butyl-2-ethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of esterification reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of Ethyl 5-tert-butyl-2-ethoxybenzoate involves its interaction with biological molecules through its ester functional group. The ester linkage can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. This hydrolysis is crucial for its biological activity and potential therapeutic applications.
Comparison with Similar Compounds
Ethyl benzoate: Similar ester structure but lacks the tert-butyl and ethoxy groups.
Methyl 5-tert-butyl-2-ethoxy-benzoate: Similar structure but with a methyl group instead of an ethyl group.
Butyl benzoate: Similar ester structure but with a butyl group instead of an ethyl group.
Uniqueness: Ethyl 5-tert-butyl-2-ethoxybenzoate is unique due to the presence of both tert-butyl and ethoxy groups, which confer specific chemical properties and potential biological activities not found in simpler esters.
Properties
CAS No. |
870007-41-3 |
|---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
ethyl 5-tert-butyl-2-ethoxybenzoate |
InChI |
InChI=1S/C15H22O3/c1-6-17-13-9-8-11(15(3,4)5)10-12(13)14(16)18-7-2/h8-10H,6-7H2,1-5H3 |
InChI Key |
NMWYXWYLTLPROQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)C(=O)OCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
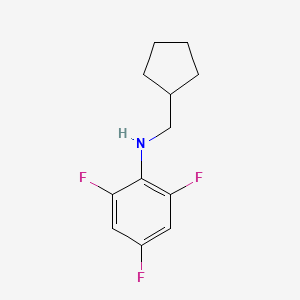
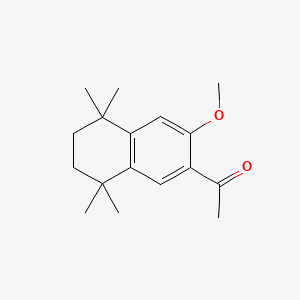
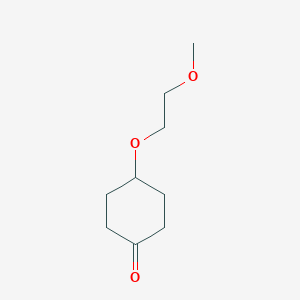
![2-[1-(1-Pyrrolidinyl)ethyl]pyridine](/img/structure/B8710535.png)
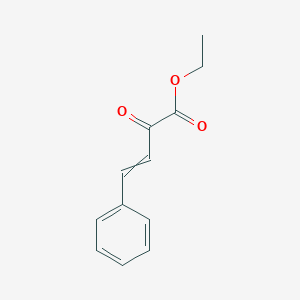
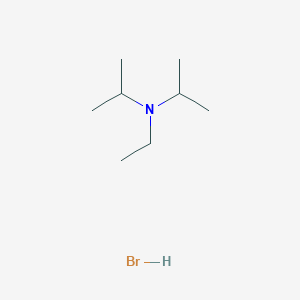
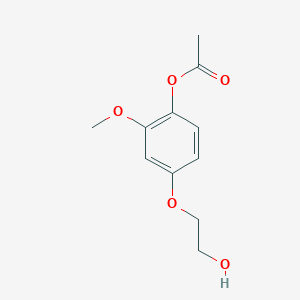
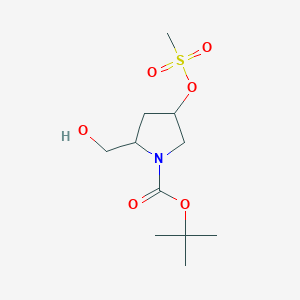
![3-{[(2S)-Oxiran-2-yl]methoxy}aniline](/img/structure/B8710574.png)

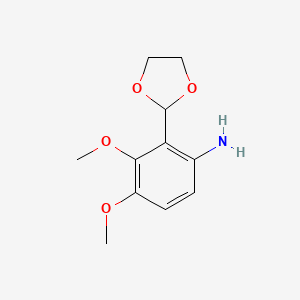

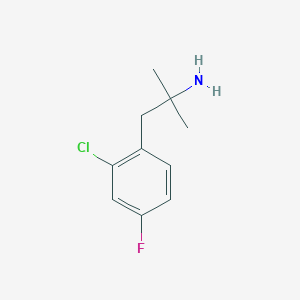
![Bicyclo[4.2.1]non-3-en-9-one](/img/structure/B8710616.png)
